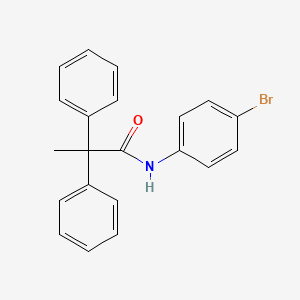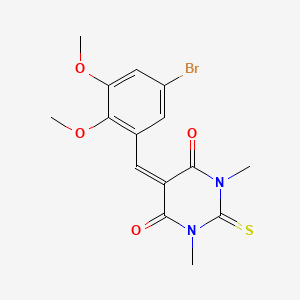
N-(4-bromophenyl)-2,2-diphenylpropanamide
Overview
Description
N-(4-bromophenyl)-2,2-diphenylpropanamide, also known as BDPP, is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is widely used in scientific research for its various biological and physiological effects. BDPP is a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme that breaks down endocannabinoids in the body.
Mechanism of Action
N-(4-bromophenyl)-2,2-diphenylpropanamide inhibits FAAH by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and produce various physiological effects. N-(4-bromophenyl)-2,2-diphenylpropanamide is a selective inhibitor of FAAH and does not affect other enzymes that are involved in the metabolism of endocannabinoids.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2,2-diphenylpropanamide has various biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to have analgesic, anti-inflammatory, anxiolytic, and antidepressant effects. N-(4-bromophenyl)-2,2-diphenylpropanamide has also been shown to improve memory and cognitive function in animal models. These effects are thought to be mediated by an increase in endocannabinoid levels and activation of cannabinoid receptors.
Advantages and Limitations for Lab Experiments
N-(4-bromophenyl)-2,2-diphenylpropanamide has several advantages for lab experiments. It is a potent and selective inhibitor of FAAH, which makes it a useful tool for studying the role of endocannabinoids in various physiological processes. N-(4-bromophenyl)-2,2-diphenylpropanamide is also stable and easy to handle, which makes it suitable for in vitro and in vivo experiments. However, N-(4-bromophenyl)-2,2-diphenylpropanamide has some limitations for lab experiments. It is not suitable for long-term studies as it can lead to the accumulation of endocannabinoids and produce adverse effects. N-(4-bromophenyl)-2,2-diphenylpropanamide is also not suitable for human studies as it has not been approved for medical use.
Future Directions
There are several future directions for the research on N-(4-bromophenyl)-2,2-diphenylpropanamide. One potential direction is to investigate its therapeutic potential for various medical conditions such as chronic pain, anxiety, and depression. Another direction is to develop more potent and selective inhibitors of FAAH that can be used for clinical applications. The development of novel compounds that target the endocannabinoid system could lead to the development of new treatments for various medical conditions.
Scientific Research Applications
N-(4-bromophenyl)-2,2-diphenylpropanamide has been widely used in scientific research for its various biological and physiological effects. It is a potent inhibitor of FAAH, which plays a crucial role in the regulation of endocannabinoid signaling in the body. Endocannabinoids are lipid-based neurotransmitters that bind to cannabinoid receptors in the body and regulate various physiological processes such as pain, appetite, and mood. Inhibition of FAAH leads to an increase in endocannabinoid levels, which can have various therapeutic effects.
properties
IUPAC Name |
N-(4-bromophenyl)-2,2-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrNO/c1-21(16-8-4-2-5-9-16,17-10-6-3-7-11-17)20(24)23-19-14-12-18(22)13-15-19/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHTSLZCEXFWVCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2,2-diphenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-{[(2,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3677654.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-5-(3-chlorophenyl)-2-furamide](/img/structure/B3677666.png)
![N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B3677673.png)

![2-(4-chlorophenoxy)-N-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B3677689.png)
![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B3677698.png)
![N-[4-(4-methoxyphenyl)-5-propyl-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B3677716.png)
![N-({[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B3677720.png)
![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B3677741.png)
![2-cyano-N-(4-methoxybenzyl)-3-{4-[(3-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B3677747.png)

![{2-bromo-4-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-ethoxyphenoxy}acetic acid](/img/structure/B3677758.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-bromobenzamide](/img/structure/B3677763.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3677766.png)